
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of nitrophenyl compounds. Nitrophenyl compounds are a class of organic compounds that contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, nitrophenyl compounds are often synthesized through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of nitrophenyl compounds typically consists of a benzene ring with a nitro group (-NO2) attached. The exact structure of your compound would depend on the positions of the phenyl and pyrazole groups .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various reactions. For example, they can be reduced to aminophenyl compounds in the presence of a reducing agent .Physical And Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can vary. For example, 4-nitrophenylacetic acid has a molecular weight of 181.145 Da .作用機序
The mechanism of action of 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. It is believed that the compound binds to the active site of the enzyme acetylcholinesterase, leading to the inhibition of the enzyme. Additionally, this compound has been shown to bind to the active site of other enzymes, such as cytochrome P450.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the nervous system. Additionally, this compound has been shown to bind to the active site of other enzymes, such as cytochrome P450, which can lead to changes in the metabolism of various compounds.
実験室実験の利点と制限
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is a versatile compound that can be used in a variety of ways, such as in the synthesis of other compounds and as a biological probe. However, it is important to note that this compound is a relatively unstable compound and can decompose easily if not stored properly.
将来の方向性
There are a number of potential future directions for research involving 1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. These include further investigation into the biochemical and physiological effects of the compound, such as its effects on neurotransmitter levels and enzyme activity. Additionally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the mechanism of action of this compound could lead to the development of more effective inhibitors of acetylcholinesterase and other enzymes.
合成法
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized from the reaction of 4-nitrophenol with phenylhydrazine in the presence of an acid catalyst. This reaction produces an intermediate, phenyl-4-nitrophenylhydrazone, which is then cyclized to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.
科学的研究の応用
1-(4-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been employed as a reagent in the synthesis of other compounds, such as 1-phenyl-3-hydroxy-5-nitro-4-pyrazolines and 5-phenyl-1H-pyrazole-3-carboxylic acid. It has also been used in the synthesis of pharmaceuticals, such as GSK-923295 and GSK-923295A. Additionally, this compound has been used as a probe to study enzyme action, such as the inhibition of the enzyme acetylcholinesterase.
Safety and Hazards
特性
IUPAC Name |
2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-4-2-1-3-5-11)18(17-14)12-6-8-13(9-7-12)19(22)23/h1-9,15H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXPRKHOMXCVGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)
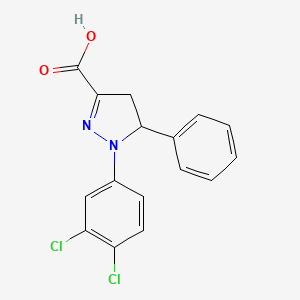
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
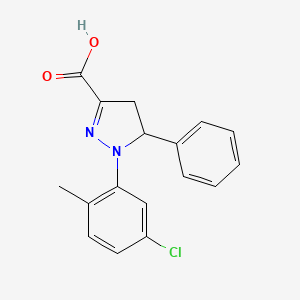
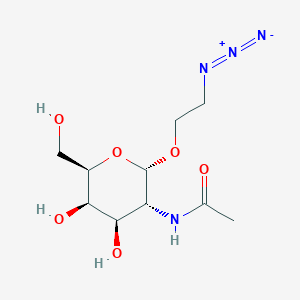
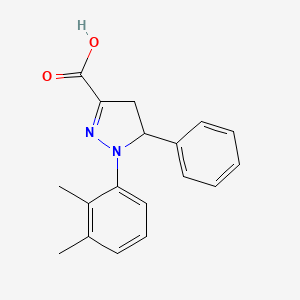
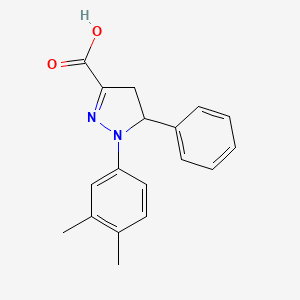



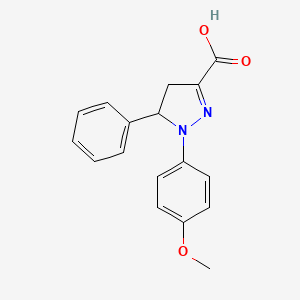

![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)